(1S,4R)-2-Azabicyclo[2.2.1]heptane
Overview
Description
Molecular Structure Analysis
The molecular structure of “(1S,4R)-2-Azabicyclo[2.2.1]heptane” is characterized by a bicyclic framework . The exact molecular weight and other specific structural details may vary depending on the specific derivative or compound .Chemical Reactions Analysis
The chemical reactions involving “this compound” are quite complex. One notable reaction is the Diels–Alder reaction/rearrangement sequence, which has been used for the synthesis of functionalized bicyclo[2.2.1]heptanes .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can vary depending on the specific derivative or compound. For instance, one derivative, “(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid”, has a molecular weight of 142.15 .Scientific Research Applications
Structural Analysis and Synthesis
The compound (1S,4R)-2-Azabicyclo[2.2.1]heptane and related structures have been a subject of interest in structural chemistry. For instance, the absolute configuration of certain derivatives, such as 3-substituted 1-azabicyclo[2.2.1]heptanes, was determined using methods like CD spectroscopy and X-ray diffraction (Boelsterli et al., 1992). This type of research is fundamental in understanding the three-dimensional arrangement of atoms in these compounds, which is crucial for their potential applications in various fields, including medicinal chemistry.
Medicinal Chemistry and Drug Design
In medicinal chemistry, analogues and derivatives of this compound have been synthesized and explored for their potential as therapeutic agents. For example, Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue using a 7-azabicyclo[2.2.1]heptane structure, illustrating the compound's utility in creating bioactive molecules (Hart & Rapoport, 1999). Such research provides insights into the design of novel drugs and the development of more effective treatments for various diseases.
Exploration of Bioactive Compounds
In-depth studies have also been conducted on the activities of specific azabicyclo[2.2.1]heptane enantiomers as muscarinic agonists (Pombo-Villar et al., 1992). These investigations are significant in the context of neuroscience and pharmacology, as they contribute to a better understanding of how these compounds interact with biological receptors, which is vital for developing new therapeutic agents.
Future Directions
Properties
IUPAC Name |
(1S,4R)-2-azabicyclo[2.2.1]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2/t5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLMCBOAXJVARF-RITPCOANSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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